molecular formula C10H22 B1193924 3,3,5-Trimethylheptane CAS No. 7154-80-5

3,3,5-Trimethylheptane

Cat. No.: B1193924
CAS No.: 7154-80-5
M. Wt: 142.28 g/mol
InChI Key: VRVRZZWPKABUOE-UHFFFAOYSA-N
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Description

3,3,5-Trimethylheptane is an alkane.
3, 3, 5-Trimethylheptane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. 3, 3, 5-Trimethylheptane is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 3, 5-Trimethylheptane has been primarily detected in saliva.

Scientific Research Applications

  • Glass Transition Studies : Trimethylheptane has been studied for its properties related to the liquid-glass transition using techniques like calorimetry, dielectric, ultrasonic, and scattering techniques. It shows properties indicative of a molecular glass-former, which could be relevant in material sciences (Shen et al., 2000).

  • Catalytic Hydrocracking : It's used in research to understand the mechanisms of hydrocracking and isomerization in branched alkanes over bifunctional large-pore zeolite catalysts. Such studies are significant for the petrochemical industry, specifically in refining processes (J. Martens, M. Tielen, P. A. Jacobs, 1987).

  • Pharmaceutical Intermediates and Organic Solvents : 3,3,5-Trimethylcyclohexanone, a derivative of 3,3,5-Trimethylheptane, is an important intermediate in pharmaceuticals and serves as an organic solvent. Its selective hydrogenation is studied over various catalysts, indicating its role in chemical synthesis and the pharmaceutical industry (Lei Xu et al., 2021).

  • Hydroisomerization Research : The compound is also relevant in studies on hydroisomerization of heptane isomers, which has implications for fuel processing and the enhancement of fuel quality (M. Höchtl, A. Jentys, H. Vinek, 2000).

  • Chemical Kinetics and Polymerization Studies : Research on this compound includes studies on its chemical kinetics, particularly in reactions with t-butoxyl radicals. This is relevant for understanding polymer degradation processes (D. Bertin et al., 2007).

  • Environmental and Biological Studies : The metabolism and biological transformation of compounds related to this compound, such as 2-ethylhexanoic acid, have been investigated in environmental and biological contexts (V. Walker, G. Mills, 2001).

Safety and Hazards

When handling 3,3,5-Trimethylheptane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Properties

IUPAC Name

3,3,5-trimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22/c1-6-9(3)8-10(4,5)7-2/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVRZZWPKABUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871185
Record name 3,3,5-Trimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7154-80-5
Record name Heptane, 3,3,5-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Trimethylheptane
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Record name 3,3,5-Trimethylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,5-Trimethylheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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